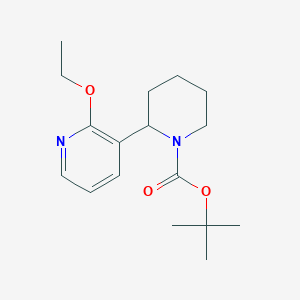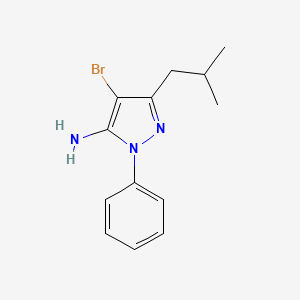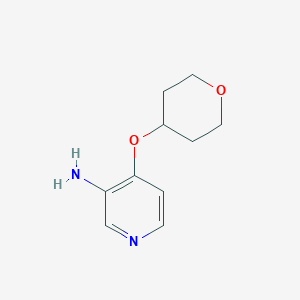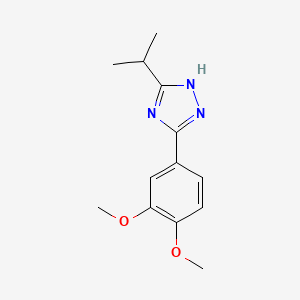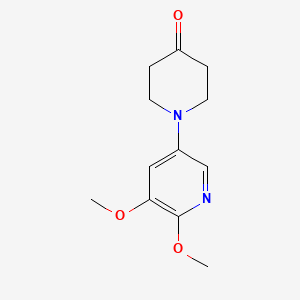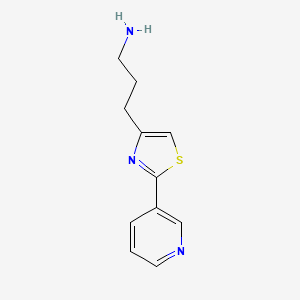
3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine is a heterocyclic compound that contains both a pyridine ring and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine typically involves the reaction of pyridine derivatives with thiazole derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a pyridine boronic acid and a thiazole halide . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can help in scaling up the production process while maintaining the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated thiazole derivatives.
Aplicaciones Científicas De Investigación
3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, thereby modulating their activity. The compound’s thiazole ring can interact with metal ions, which can be crucial for its biological activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Pyridin-2-yl)thiazol-2-amine
- 4-(Pyridin-4-yl)thiazol-2-amine
- 2-(Pyridin-3-yl)thiazol-4-yl)ethan-1-amine
Uniqueness
3-(2-(Pyridin-3-yl)thiazol-4-yl)propan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both pyridine and thiazole rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C11H13N3S |
|---|---|
Peso molecular |
219.31 g/mol |
Nombre IUPAC |
3-(2-pyridin-3-yl-1,3-thiazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C11H13N3S/c12-5-1-4-10-8-15-11(14-10)9-3-2-6-13-7-9/h2-3,6-8H,1,4-5,12H2 |
Clave InChI |
VRWVSQJRJPBAGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC(=CS2)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


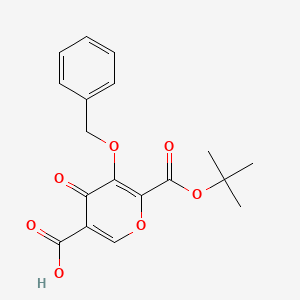
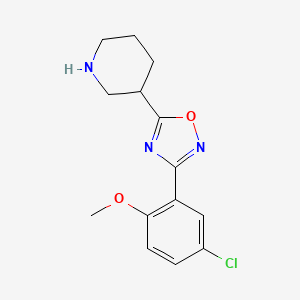

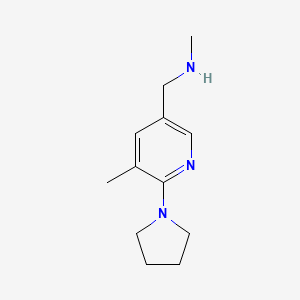
![4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11806219.png)
